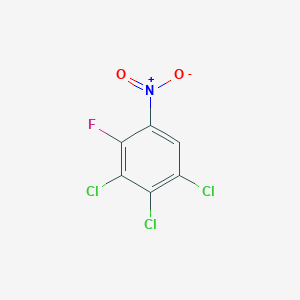

1,2,3-Trichloro-4-fluoro-5-nitrobenzene

CAS No.: 2416881-64-4

Cat. No.: VC18046924

Molecular Formula: C6HCl3FNO2

Molecular Weight: 244.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416881-64-4 |

|---|---|

| Molecular Formula | C6HCl3FNO2 |

| Molecular Weight | 244.4 g/mol |

| IUPAC Name | 1,2,3-trichloro-4-fluoro-5-nitrobenzene |

| Standard InChI | InChI=1S/C6HCl3FNO2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H |

| Standard InChI Key | SOOFNNKJQPWRHM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1,2,3-trichloro-4-fluoro-5-nitrobenzene is C₆HCl₃FNO₂, with a molecular weight of 244.4 g/mol . Its IUPAC name derives from the positions of substituents: chlorine atoms at positions 1, 2, and 3; fluorine at position 4; and a nitro group (-NO₂) at position 5. The compound’s planar aromatic structure is stabilized by resonance, while electron-withdrawing substituents enhance its electrophilicity. Key identifiers include:

-

SMILES: C1=C(C(=C(C(=C1Cl)Cl)Cl)F)N+[O-]

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.4 g/mol | |

| Density | ~1.54 g/cm³ (estimated) | |

| Melting Point | Not reported (analog: 53–56°C) | |

| Boiling Point | ~207°C (estimated for analogs) |

Synthesis and Manufacturing

The compound is synthesized via chlorination of fluorinated nitrobenzene precursors. Industrial methods employ continuous flow reactors to optimize yield and purity, with chlorinating agents such as Cl₂ or SO₂Cl₂. Key steps include:

-

Nitration: Introduction of the nitro group to a fluorobenzene derivative.

-

Chlorination: Sequential substitution using chlorinating agents under controlled conditions .

-

Purification: Advanced separation techniques (e.g., column chromatography) isolate the product from by-products like 2,3,4-trichloro-1-fluoro-5-nitrobenzene .

Challenges: Regioselectivity issues arise due to competing substitution at ortho, meta, and para positions. Computational studies (e.g., DFT) aid in predicting reaction pathways .

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but decomposes at elevated temperatures, releasing toxic gases (e.g., NOₓ, HCl) . It exhibits low water solubility (~0.1 mg/mL) but is soluble in organic solvents like dichloromethane and dimethyl sulfoxide .

Spectral Characteristics

-

IR Spectroscopy: Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-F stretch) .

-

NMR: ¹³C NMR signals for aromatic carbons appear between 120–140 ppm, with deshielding effects from electronegative substituents .

Reactivity and Chemical Behavior

The compound participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing groups activating the ring. Key reactions include:

-

Azide Substitution: Fluorine at position 4 is replaced by azide (N₃⁻) in SNAr reactions, forming polyazido derivatives for explosive applications .

-

Reduction: Nitro groups can be reduced to amines using H₂/Pd, yielding trichloro-fluoro-aniline intermediates.

Table 2: Representative Reactions

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| SNAr | NaN₃, DMF | 1,2,3-Trichloro-4-azido-5-nitrobenzene | Energetic materials |

| Reduction | H₂, Pd/C | 1,2,3-Trichloro-4-fluoro-5-aminobenzene | Pharmaceutical intermediates |

Applications in Scientific Research

Materials Science

The compound serves as a precursor for high-energy-density materials (HEDMs). Its azido derivatives exhibit detonation velocities comparable to lead azide, with lower environmental toxicity .

Organic Synthesis

It is used in synthesizing fluorinated agrochemicals and pharmaceuticals. For example, trichloro-fluoro-aniline derivatives are intermediates in herbicide production .

Computational and Theoretical Studies

DFT calculations reveal:

Molecular Electrostatic Potential (MEP): Negative potential localized near nitro and chlorine groups, highlighting sites for nucleophilic attack .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume